An In-depth Technical Guide to the Chemical Structure and Properties of Inulotriose
An In-depth Technical Guide to the Chemical Structure and Properties of Inulotriose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inulotriose is a naturally occurring trisaccharide belonging to the fructan family of carbohydrates. As a short-chain fructooligosaccharide (FOS), it is of significant interest in the fields of nutrition, microbiology, and drug development due to its prebiotic properties and potential to modulate the gut microbiota. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of Inulotriose, intended for a scientific audience.
Chemical Structure and Properties
Inulotriose is a trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol .[1] It consists of three fructose (B13574) units linked by β-(2→1) glycosidic bonds. The systematic IUPAC name for Inulotriose is (3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one.[1]
The structure is composed of a terminal glucose unit linked to two subsequent fructose units. This arrangement classifies it as a GFn type fructan, where G represents the terminal glucosyl residue, F represents the fructosyl residues, and n is the number of fructose units.
Physicochemical Properties
A summary of the computed physicochemical properties of Inulotriose is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 504.4 g/mol | PubChem CID 101708615[1] |
| Molecular Formula | C₁₈H₃₂O₁₆ | PubChem CID 101708615[1] |
| XLogP3 | -6.4 | PubChem CID 101708615[1] |
| Hydrogen Bond Donor Count | 12 | PubChem CID 101708615[1] |
| Hydrogen Bond Acceptor Count | 16 | PubChem CID 101708615[1] |
| Rotatable Bond Count | 15 | PubChem CID 101708615[1] |
| Exact Mass | 504.16903493 Da | PubChem CID 101708615[1] |
| Monoisotopic Mass | 504.16903493 Da | PubChem CID 101708615[1] |
| Topological Polar Surface Area | 277 Ų | PubChem CID 101708615[1] |
| Heavy Atom Count | 34 | PubChem CID 101708615[1] |
| Complexity | 666 | PubChem CID 101708615[1] |
Conformational Analysis
Experimental Protocols
Enzymatic Synthesis of Inulotriose
Inulotriose can be produced through the enzymatic hydrolysis of inulin (B196767), a longer-chain fructan, using endoinulinases.
Objective: To produce a mixture of fructooligosaccharides, including Inulotriose, from inulin.
Materials:
-
Inulin from chicory
-
Purified endoinulinase from Aspergillus niger
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Temperature-controlled shaking incubator
-
Water bath
Procedure:
-
Prepare a 6% (w/v) inulin solution in 0.1 M sodium acetate buffer (pH 5.5).
-
Pre-incubate the inulin solution at 55°C.
-
Add purified endoinulinase to the substrate solution at a concentration of 50 IU.
-
Incubate the reaction mixture at 55°C with agitation (125 rpm) for 10 hours in a shaking incubator.[3]
-
Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.[3]
-
Determine the concentration of reducing sugars produced using the DNSA method to monitor the reaction progress.[3]
-
The resulting hydrolysate will contain a mixture of FOS, including ketose (GF2), nystose (B80899) (GF3), and fructofuranosylnystose (GF4), from which Inulotriose can be purified.[3][4]
Purification of Inulotriose by Chromatography
Objective: To isolate and purify Inulotriose from a mixture of fructooligosaccharides.
Method 1: Fast Protein Liquid Chromatography (FPLC)
-
Column: Bio-Gel P-2 column (1.6 cm × 100 cm).
-
Eluent: Deionized water.
-
Flow Rate: 0.3 mL/min.
-
Detection: Refractive Index Detector (RID).
-
Procedure: The crude FOS mixture is loaded onto the column and eluted with water. Fractions are collected and analyzed for the presence of Inulotriose. This method is effective for separating FOS with different degrees of polymerization.[5]
Method 2: High-Speed Counter-Current Chromatography (HSCCC)
-
Pre-column Derivatization: The FOS mixture is first acetylated to enhance its hydrophobicity.
-
Two-Phase Solvent System: A system such as petroleum ether–n-butanol–methanol (B129727)–water (3:2:1:4, v/v) is used. The upper phase serves as the stationary phase and the lower phase as the mobile phase.
-
Separation: The derivatized sample is injected into the HSCCC system.
-
Deacetylation: The purified acetylated Inulotriose is then deacetylated to yield the pure compound.
-
Final Purification: The deacetylated product can be further purified using a Sephadex LH-20 column with methanol as the eluent.[6]
NMR Spectroscopic Analysis
Objective: To confirm the structure and assign the chemical shifts of Inulotriose.
Instrumentation: 500 MHz NMR Spectrometer.
Sample Preparation: Dissolve approximately 4.0 mM of purified Inulotriose in D₂O.
¹³C NMR Spectroscopy:
-
Acquire the spectrum at 24.14 MHz for a 2% solution in D₂O.
-
The carbon signals can be assigned by comparison with known spectra of fructose, sucrose, and other inulo-oligosaccharides.
-
Key signals for the β-D-fructopyranose residue of Inulotriose are expected around δ 64.33 (C1), 98.64 (C2), 68.95 (C3), 70.33 (C4), 69.94 (C5), and 64.71 (C6).[7]
-
The anomeric carbon (C2) of the β-D-fructofuranose residue gives a characteristic signal around δ 101.72.[7]
¹H NMR Spectroscopy:
-
Acquire the 1D ¹H NMR spectrum.
-
Due to significant signal overlap in the 3-5 ppm region for carbohydrates, 2D NMR techniques are essential for complete assignment.
-
2D NMR Experiments:
-
COSY (Correlated Spectroscopy): To establish proton-proton correlations within each fructose residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the fructose units.[8]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single fructose ring).
-
Biological Activity and Signaling Pathways
Inulotriose, as a prebiotic, is not directly absorbed in the small intestine but is fermented by beneficial bacteria in the colon, particularly Bifidobacterium species. This fermentation process leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are responsible for many of the health benefits associated with prebiotic consumption.
Metabolism by Gut Microbiota
The metabolism of fructans like Inulotriose by bifidobacteria involves extracellular enzymes that hydrolyze the glycosidic bonds. The resulting monosaccharides (fructose) are then transported into the bacterial cell and enter the "bifid shunt," a specific hexose (B10828440) fermentation pathway.
Below is a simplified representation of the metabolic pathway of Inulotriose by Bifidobacterium.
Indirect Signaling through Metabolites
The SCFAs produced from Inulotriose fermentation can act as signaling molecules, interacting with G-protein coupled receptors (GPCRs) on the surface of intestinal epithelial and immune cells. This interaction triggers downstream signaling cascades that can modulate immune responses, improve gut barrier function, and influence host metabolism. While there is no strong evidence for direct interaction of Inulotriose with host cell receptors, its metabolites are key signaling molecules.
The diagram below illustrates the general mechanism of how polysaccharides and their metabolites can influence immune cell signaling.
Experimental Workflow for Inulotriose Analysis
A typical experimental workflow for the production, purification, and characterization of Inulotriose is outlined below.
Conclusion
Inulotriose is a well-defined fructooligosaccharide with significant potential as a prebiotic. Its chemical structure, characterized by three fructose units linked by β-(2→1) glycosidic bonds, dictates its physicochemical properties and biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and detailed structural analysis of Inulotriose. Further research into its specific interactions with gut microbes and host cells will continue to elucidate its mechanisms of action and potential therapeutic applications.
References
- 1. Inulotriose | C18H32O16 | CID 101708615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational analysis of inulobiose by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. globalsciencebooks.info [globalsciencebooks.info]
